molecular formula C16H18N2O B13295422 N-(Piperidin-3-YL)naphthalene-2-carboxamide

N-(Piperidin-3-YL)naphthalene-2-carboxamide

Cat. No.: B13295422
M. Wt: 254.33 g/mol
InChI Key: PLHVGGWOSHQJRO-UHFFFAOYSA-N
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Description

N-(Piperidin-3-yl)naphthalene-2-carboxamide (CAS: 1016527-85-7) is a carboxamide derivative featuring a naphthalene backbone linked to a piperidin-3-yl group via an amide bond. Its molecular formula is C₁₆H₁₈N₂O, with a molecular weight of 254.33 g/mol . This article compares its structural, synthetic, and functional attributes with similar compounds, drawing insights from related research.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-piperidin-3-ylnaphthalene-2-carboxamide

InChI

InChI=1S/C16H18N2O/c19-16(18-15-6-3-9-17-11-15)14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,15,17H,3,6,9,11H2,(H,18,19)

InChI Key

PLHVGGWOSHQJRO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-3-YL)naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with piperidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-3-YL)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with reduced functional groups .

Scientific Research Applications

N-(Piperidin-3-yl)naphthalene-2-carboxamide and its derivatives have various applications in scientific research, including uses as inhibitors and treatments for certain diseases. The following points highlight the applications of compounds containing the piperidin-3-yl moiety:

Histone Demethylase KDM2B Inhibitors:

  • (Piperidin-3-yl)(naphthalen-2-yl)methanone derivatives act as inhibitors of the histone demethylase KDM2B, which is relevant for cancer treatment . These compounds can increase the efficacy of cancer treatment when used in combination with a cancer therapy agent . They can also treat individuals with cancer who have an increased likelihood of developing resistance to a cancer therapy agent .

Cardiovascular Disease Treatment:

  • N-piperidin-3-ylbenzamide derivatives are useful for treating cardiovascular diseases . These derivatives can be used in compositions with a pharmaceutically acceptable carrier, vehicle, or diluent . They are also applicable in methods for treating hypertriglyceridemia, hyperlipidemia, hypoalphalipoproteinemia, metabolic syndrome, diabetic complications, atherosclerosis, stroke, vascular dementia, chronic kidney disease, coronary heart disease, coronary artery disease, retinopathy, inflammation, thrombosis, and peripheral vascular disease .

PCSK9 mRNA Translation Inhibitors:

  • N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule PCSK9 mRNA translation inhibitors . Analogues from this chemical series have demonstrated improved PCSK9 potency, ADME (absorption, distribution, metabolism, and excretion) properties, and in vitro safety profiles compared to earlier lead structures .

c-Met Kinase Inhibition:

  • Compounds containing a 3-carboxypiperidin-2-one scaffold have been designed and synthesized for their c-Met kinase inhibition and cytotoxicity against MKN45 cancer cell lines . Some compounds have shown significant inhibitory effects on c-Met with IC50 values of 8.6-81 nM, and others have exhibited potent inhibitory activity against MKN45 cell proliferation, with IC50s ranging from 0.57-16 μM .

Mechanism of Action

The mechanism of action of N-(Piperidin-3-YL)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The piperidine ring and naphthalene moiety allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, including signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The target compound’s piperidine substituent distinguishes it from other naphthalene carboxamides. Key structural analogs include:

Compound Class Substituents on Amide Nitrogen Biological Activity Reference
N-(Piperidin-3-yl)naphthalene-2-carboxamide Piperidin-3-yl Underexplored (structural inference)
1-Hydroxynaphthalene-2-carboxanilides Halogenated/CF₃-phenyl Anticancer (mitochondrial dysfunction)
Alkoxyphenyl carboxamides Methoxy-, ethoxy-, propoxy-phenyl Antimycobacterial
Quinoline-2-carboxamides 4-Bromophenyl Synthetic intermediates
BChE inhibitors Piperidine-3-yl with methoxyethyl Butyrylcholinesterase (BChE) inhibition
  • Piperidine vs. Aniline Substituents : The piperidine group in the target compound may enhance blood-brain barrier penetration compared to planar aniline derivatives, as seen in BChE inhibitors like N-{[(3R)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl}-N-(2-methoxyethyl)naphthalene-2-carboxamide (PDB: 4TPK) .
  • Hydroxy Group Impact : 1-Hydroxynaphthalene-2-carboxanilides (e.g., compound 3 in ) exhibit mitochondrial toxicity via ROS generation, but the absence of a hydroxyl group in the target compound may alter its mechanism .
Anticancer Potential
  • Mitochondrial Dysfunction : Fluorophenyl and bromophenyl carboxanilides (e.g., compounds 1–6 in ) induce mitochondrial superoxide overproduction and ATP depletion in leukemia cells (THP-1), with IC₅₀ values <10 µM . The target compound’s piperidine group may modulate mitochondrial targeting.
  • Niclosamide Analogy : Niclosamide, a salicylanilide, shares ROS-mediated cytotoxicity but lacks the piperidine moiety, suggesting divergent pharmacokinetics .
Antimycobacterial Activity

Alkoxyphenyl derivatives (e.g., 9a–11b in ) show moderate activity against Mycobacterium tuberculosis (MIC: 8–32 µg/mL). The target compound’s piperidine substituent could enhance lipophilicity and membrane penetration .

Enzyme Inhibition
  • BChE Inhibition : Piperidine-containing carboxamides (e.g., compound 3F9 in ) bind BChE via hydrogen bonds (Thr284, Val288), with binding affinity -7.8 kcal/mol . The target compound’s unsubstituted piperidine may alter binding specificity.

Mechanism of Action Insights

  • Mitochondrial Targeting : Fluorophenyl carboxanilides induce mitochondrial membrane depolarization and cytochrome c release . The target compound’s lack of electron-withdrawing groups (e.g., -F, -Br) may reduce this effect.

Biological Activity

N-(Piperidin-3-YL)naphthalene-2-carboxamide, also known as this compound hydrochloride, is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C_{16}H_{19}N_{2}O and a molecular weight of approximately 254.33 g/mol. Its structure consists of a naphthalene moiety substituted with a piperidine group at the 3-position and a carboxamide functional group at the 2-position. This configuration is crucial for its biological activity, allowing for various interactions within biological systems.

Research indicates that this compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. Notably, studies have highlighted its potential anticancer properties by affecting pathways involved in cell proliferation and apoptosis . The compound's interaction with various enzymes suggests it may impact processes such as inflammation, carcinogenesis, and neuroprotection .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : The compound exhibits antiproliferative effects against several cancer cell lines, including HeLa and A549. The IC50 values indicate its effectiveness in inhibiting cell growth, with lower values correlating with higher potency .
  • Enzyme Inhibition : It has been shown to affect various enzymes, including kinases and proteases, which are critical in cancer progression and other diseases .
  • Neuroprotective Effects : The compound may influence neurotransmitter uptake and has shown promise in treating central nervous system disorders, potentially providing anti-Parkinsonian effects .

Case Studies

Several studies illustrate the biological activity of this compound:

  • Antitumor Studies : A recent study demonstrated that derivatives of piperidine compounds, including this compound, displayed significant cytotoxicity against cancer cell lines. The study utilized a structure-activity relationship (SAR) approach to optimize the compound's efficacy .
  • PCSK9 Inhibition : Another investigation identified related compounds as small molecule inhibitors of PCSK9 mRNA translation. These analogues exhibited improved potency compared to earlier lead structures, indicating the potential for cardiovascular applications .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Biological Activity
N-(Piperidin-4-yl)naphthalene-2-carboxamidePiperidine substitution at the 4-positionPotentially different biological activity due to position change
N-(Morpholin-3-yl)naphthalene-2-carboxamideMorpholine ring instead of piperidineMay exhibit different pharmacological profiles
N-(Cyclohexyl)naphthalene-2-carboxamideCyclohexane instead of piperidineLacks nitrogen heteroatoms which may alter solubility

This compound stands out due to its specific piperidine substitution pattern that contributes to its diverse biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(Piperidin-3-YL)naphthalene-2-carboxamide, and how can reaction conditions be optimized?

  • The compound is typically synthesized via amide coupling between naphthalene-2-carbonyl chloride and piperidin-3-amine under Schotten-Baumann conditions. Optimization involves controlling stoichiometry (e.g., 1.2:1 acyl chloride to amine ratio) and reaction time (6–12 hours) in a dichloromethane/water biphasic system. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?

  • Single-crystal X-ray diffraction (XRD) at 100 K reveals dihedral angles (11.33°–9.51°) between the piperidine and naphthalene moieties. Hydrogen bonds (N–H⋯N/S, 2.8–3.1 Å) and π-π stacking (interplanar distance: 3.59 Å) contribute to lattice stability. Non-merohedral twinning (ratio 0.357:0.643) may require refinement using twin laws (e.g., [100 010 101]) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Cell-based assays (e.g., CHK1 inhibition) utilize IC50 determination via fluorescence polarization or radiometric kinase assays. Dose-response curves (0.1–100 μM) in cancer cell lines (e.g., HCT116) assess antiproliferative effects. Metabolite stability is tested in liver microsomes (e.g., human CYP450 isoforms) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of selective inhibitors targeting kinases like CHK1?

  • Substituting the piperidine ring (e.g., trifluoromethyl groups) or modifying the naphthalene carboxamide (e.g., halogenation) enhances binding affinity. Computational docking (e.g., AutoDock Vina) predicts interactions with CHK1’s ATP-binding pocket (ΔG < -9 kcal/mol). Validate via mutagenesis (e.g., K38A or D148A mutations disrupting hydrogen bonds) .

Q. What experimental strategies address contradictions in reported efficacy data across studies?

  • Discrepancies in IC50 values (e.g., 0.5 vs. 2.1 μM) may arise from assay conditions (ATP concentration, pH). Conduct meta-analysis with standardized protocols (e.g., 1 mM ATP, pH 7.4) and orthogonal validation (e.g., thermal shift assays vs. enzymatic activity) .

Q. How do non-covalent interactions (e.g., π-π stacking) influence pharmacological properties?

  • π-π stacking with aromatic residues (e.g., Phe67 in CHK1) enhances target engagement. Compare co-crystal structures (resolution <2.0 Å) with molecular dynamics simulations (100 ns trajectories) to quantify interaction persistence. Solvent-accessible surface area (SASA) calculations predict metabolic stability .

Q. What mechanistic insights explain the compound’s toxicity in preclinical models?

  • Transcriptomic profiling (RNA-seq) of treated hepatocytes identifies upregulated oxidative stress pathways (e.g., NRF2, CYP1A1). Validate via glutathione depletion assays and mitochondrial membrane potential (ΔΨm) measurements using JC-1 staining. Dose-dependent ROS generation (e.g., 2–10 μM) correlates with apoptosis markers (caspase-3/7 activation) .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

  • Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) resolves enantiomers (retention times: 8.2 vs. 9.7 min). Circular dichroism (CD) spectra (190–260 nm) confirm absolute configuration. For scale-up, asymmetric catalysis (e.g., Jacobsen’s catalyst) achieves >99% ee .

Methodological Notes

  • Structural Analysis : Use XRD with Mo-Kα radiation (λ = 0.71073 Å) and SHELX refinement for accurate bond lengths/angles .
  • Biological Assays : Include positive controls (e.g., AZD7762 for CHK1 inhibition) and normalize data to vehicle-treated groups .
  • Data Interpretation : Apply Holm-Sidak correction for multiple comparisons in toxicity studies .

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